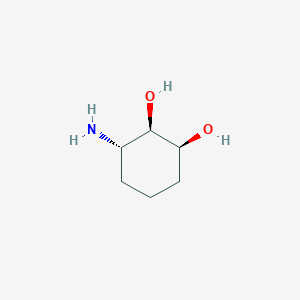

(1S,2R,3S)-3-Aminocyclohexane-1,2-diol

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

(1S,2R,3S)-3-aminocyclohexane-1,2-diol |

InChI |

InChI=1S/C6H13NO2/c7-4-2-1-3-5(8)6(4)9/h4-6,8-9H,1-3,7H2/t4-,5-,6+/m0/s1 |

InChI Key |

IAOKKNKPIZZHDX-HCWXCVPCSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H]([C@H](C1)O)O)N |

Canonical SMILES |

C1CC(C(C(C1)O)O)N |

Origin of Product |

United States |

Advanced Synthetic Strategies for 1s,2r,3s 3 Aminocyclohexane 1,2 Diol and Its Stereoisomers

Retrosynthetic Analysis for Stereocontrolled Construction of the (1S,2R,3S)-3-Aminocyclohexane-1,2-diol Core

A retrosynthetic analysis of this compound reveals several strategic disconnections to access chiral starting materials. The core strategy involves disconnecting the C-N and C-O bonds to simplify the target molecule into more readily available precursors.

A primary disconnection of the C-N bond via functional group interconversion (FGI) of the amine to an azide (B81097) or nitro group suggests an amino-functionalized cyclohexenediol (B14278918) as a key intermediate. Further disconnection of the diol functionality points towards a cyclohexene (B86901) precursor, which is a common and versatile starting material in organic synthesis. The stereochemistry of the final product is then dictated by the stereoselective introduction of the amino and diol functionalities onto the cyclohexene ring.

An alternative approach involves the disconnection of the vicinal diol. This suggests a pathway originating from an epoxy-aminocyclohexane intermediate. The epoxide can be formed from an allylic amine, with the stereochemistry of the epoxide directing the subsequent nucleophilic attack to form the trans-diol.

These retrosynthetic pathways highlight the importance of stereoselective reactions such as asymmetric dihydroxylation, aminohydroxylation, and epoxidation of cyclohexene derivatives to achieve the desired (1S,2R,3S) stereochemistry.

Asymmetric Synthesis Methodologies

Chemo-Enzymatic Approaches for the Preparation of Aminocyclohexanediols

Chemo-enzymatic methods offer a powerful strategy for the synthesis of enantiomerically pure aminocyclohexanediols by combining the selectivity of enzymes with the versatility of chemical reactions. A key application of this approach is the kinetic resolution of racemic intermediates using lipases.

For instance, a racemic mixture of an allylic aminocyclohexenol, a precursor to the target molecule, can be resolved through lipase-catalyzed enantioselective acylation. Lipases, such as Candida antarctica lipase (B570770) B (CALB), selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated and unreacted enantiomers. This method provides access to both enantiomers of the chiral building block with high optical purity.

The resolved chiral allylic aminocyclohexenol can then be advanced to the target aminocyclohexanediol through stereoselective dihydroxylation of the double bond. This chemo-enzymatic strategy is advantageous due to the mild reaction conditions and the high enantioselectivity often achieved with enzymatic transformations.

Stereoselective Dihydroxylation and Amination Reactions in Cyclohexene Systems

The direct and stereoselective introduction of hydroxyl and amino groups onto a cyclohexene scaffold is a highly effective method for synthesizing aminocyclohexanediols. Sharpless asymmetric dihydroxylation and aminohydroxylation are prominent examples of such transformations.

A particularly effective strategy for the synthesis of all four diastereoisomers of 3-aminocyclohexane-1,2-diol (B1206359) involves an ammonium-directed, metal-free oxidation of 3-(N,N-dibenzylamino)cyclohex-1-ene. researchgate.netcabidigitallibrary.org This method utilizes m-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid like trichloroacetic acid or tosic acid to achieve high diastereoselectivity (>98% de). researchgate.netcabidigitallibrary.org The protonated allylic amine directs the epoxidation to the syn-face of the double bond, followed by a regio- and stereoselective opening of the epoxide by the conjugate base of the acid to yield a trans-1,2-functionalized product. Subsequent hydrolysis and deprotection afford the desired aminocyclohexanediol diastereomers. researchgate.netcabidigitallibrary.org

The choice of acid and subsequent reaction conditions allows for the selective synthesis of each diastereomer. For example, treatment of 3-(N,N-dibenzylamino)cyclohex-1-ene with trichloroacetic acid and mCPBA, followed by hydrolysis, yields the (1R,2R,3S) and (1S,2S,3R) isomers, while using tosic acid under different conditions can lead to the other diastereomeric pairs. researchgate.netcabidigitallibrary.org

| Entry | Starting Material | Reagents and Conditions | Product Diastereomer(s) | Diastereomeric Excess (de) |

| 1 | 3-(N,N-dibenzylamino)cyclohex-1-ene | 1. Cl₃CCO₂H, mCPBA, CH₂Cl₂ 2. K₂CO₃, MeOH | (1R,2R,3S) / (1S,2S,3R) | >98% |

| 2 | 3-(N,N-dibenzylamino)cyclohex-1-ene | 1. TsOH·H₂O, mCPBA, CH₂Cl₂ 2. K₂CO₃, MeOH | (1S,2R,3S) / (1R,2S,3R) | >98% |

This table summarizes the key findings from the ammonium-directed dihydroxylation strategy, demonstrating its effectiveness in producing specific diastereoisomers of 3-aminocyclohexane-1,2-diol with high stereocontrol. researchgate.netcabidigitallibrary.org

Chiral Auxiliary-Mediated Synthesis of Stereodefined Aminocyclohexane Derivatives

Chiral auxiliaries are powerful tools for inducing stereoselectivity in the synthesis of chiral molecules. researchgate.net By temporarily attaching a chiral molecule to an achiral substrate, it is possible to direct subsequent reactions to occur on a specific face of the molecule, thereby controlling the stereochemical outcome. researchgate.net Evans oxazolidinones are a well-known class of chiral auxiliaries used in asymmetric synthesis. researchgate.net

In the context of aminocyclohexane derivatives, a chiral auxiliary can be attached to a cyclohexene-based substrate to control the stereoselective introduction of functional groups. For example, a Diels-Alder reaction between a diene and a dienophile bearing a chiral auxiliary can establish the initial stereocenters on the cyclohexane (B81311) ring. Subsequent functional group manipulations, such as dihydroxylation and amination, can then be performed to yield the desired aminocyclohexanediol. The chiral auxiliary is then cleaved and can often be recovered for reuse.

While specific examples for the direct synthesis of this compound using this method are not prevalent in the literature, the principle has been widely applied to the synthesis of various functionalized cyclohexanes with high stereocontrol.

One-Pot Tandem Reactions for Aminocyclitol Formation

One-pot tandem reactions, where multiple chemical transformations occur sequentially in a single reaction vessel, offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. researchgate.net For the synthesis of aminocyclitols, a tandem approach could involve a sequence of reactions such as a Michael addition, an aldol (B89426) condensation, and a cyclization to rapidly build the functionalized cyclohexane core.

An example of a one-pot process for the synthesis of aminocyclohexanol isomers combines a keto reductase and an amine transaminase to convert 1,4-cyclohexanedione (B43130) into cis- and trans-4-aminocyclohexanol. researchgate.net By selecting stereocomplementary enzymes, it is possible to control the stereochemical outcome of the final product. researchgate.net

While a direct one-pot tandem reaction for the synthesis of this compound is not explicitly detailed in the literature, the development of such a process would be a significant advancement in the field. This could potentially involve an initial asymmetric Michael addition to a cyclohexenone derivative, followed by stereoselective reduction and amination steps within the same pot.

Total Synthesis of Specific (1S,2R,3S)-Diastereomers and Enantiomers

The total synthesis of specific diastereomers and enantiomers of 3-aminocyclohexane-1,2-diol has been successfully achieved, with the ammonium-directed dihydroxylation being a key enabling methodology. researchgate.netcabidigitallibrary.org This strategy allows for the synthesis of all four possible diastereomers from a common precursor, 3-(N,N-dibenzylamino)cyclohex-1-ene, by carefully selecting the reaction conditions. researchgate.netcabidigitallibrary.org

The synthesis of the (1S,2R,3S) diastereomer and its enantiomer begins with the treatment of the starting allylic amine with tosic acid and mCPBA. This leads to the formation of a syn-epoxide intermediate with high diastereoselectivity. Subsequent ring-opening of the epoxide with an appropriate nucleophile, followed by hydrolysis and deprotection of the amino group, yields the desired aminocyclohexanediol. The high degree of stereocontrol is a result of the directing effect of the ammonium (B1175870) group and the stereospecificity of the epoxide ring-opening.

The flexibility of this synthetic route provides access to all stereoisomers of 3-aminocyclohexane-1,2-diol, which is crucial for studying their biological activities and for their use as chiral building blocks in the synthesis of more complex molecules.

Protecting Group Strategies in Aminocyclohexanediol Synthesis

The synthesis of specific stereoisomers of aminocyclohexanediols, such as this compound, is a complex task that necessitates a sophisticated approach to the use of protecting groups. The presence of three distinct functional groups—an amino group and two hydroxyl groups—with similar reactivities requires a carefully orchestrated strategy of protection and deprotection to achieve the desired chemical transformations with high chemo-, regio-, and stereoselectivity. An effective protecting group strategy is fundamental to preventing unwanted side reactions and ensuring high yields of the target molecule.

At the core of synthesizing complex molecules with multiple functional groups is the concept of orthogonal protection . This strategy employs a set of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of one functional group while others remain protected. This is particularly crucial in the synthesis of aminocyclohexanediols, where the synthetic route may require sequential modification of the amino and hydroxyl groups.

The choice of a protecting group is governed by several key factors, including its ease of introduction and removal, its stability to various reaction conditions throughout the synthetic sequence, and its influence on the reactivity and stereochemistry of the molecule.

Protection of the Amino Group

The nucleophilic nature of the amino group makes its protection an early and critical step in the synthesis of aminocyclohexanediols. A variety of protecting groups are available for this purpose, with carbamates being the most widely employed.

tert-Butoxycarbonyl (Boc): The Boc group is a popular choice for amine protection due to its stability under a wide range of conditions, including those that are basic, nucleophilic, and catalytic hydrogenation. It is readily introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc)₂O in the presence of a base. The removal of the Boc group is typically achieved under acidic conditions, such as with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).

Benzyloxycarbonyl (Cbz or Z): The Cbz group is another common amine protecting group. It is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. A key advantage of the Cbz group is its facile removal by catalytic hydrogenation (e.g., H₂, Pd/C), a mild method that is often compatible with other functional groups. It can also be removed by strong acids, but this method is less common.

Trichloroacetamide: In the stereoselective synthesis of some polyhydroxylated aminocyclohexanes, the amine functionality has been protected as a trichloroacetamide. This group can be introduced using trichloroacetyl chloride and is known for its stability.

N-Acyl Derivatives: While not always considered temporary protecting groups in the traditional sense, the formation of N-acetyl, N-p-nitrobenzoyl, or N-phenylthiourea derivatives can be used to modify the reactivity of the amino group during certain synthetic steps. For instance, these derivatives have been used in the characterization and synthesis of stereoisomeric 3-amino-1,2-cyclohexanediols.

Protection of the Diol Functionality

The 1,2-diol (or vicinal diol) moiety in aminocyclohexanediols presents its own set of challenges and opportunities for protection. The proximity of the two hydroxyl groups allows for the formation of cyclic protecting groups, which can offer greater stability and stereochemical control compared to protecting each hydroxyl group individually.

Acetals and Ketals (e.g., Isopropylidene Acetals): Cyclic acetals and ketals are among the most common protecting groups for 1,2-diols. Isopropylidene acetals, formed by the reaction of the diol with acetone (B3395972) or 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst, are particularly useful. These groups are stable to basic and nucleophilic conditions but are readily cleaved under acidic aqueous conditions. The formation of a five-membered ring with the diol can also impart conformational rigidity to the cyclohexane ring, which can be exploited to direct the stereochemical outcome of subsequent reactions.

Silyl (B83357) Ethers: While often used for single hydroxyl groups, silyl ethers such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) can be used to protect the diol. The steric bulk of these groups can sometimes allow for the selective protection of one hydroxyl group over the other. Silyl ethers are generally stable to a wide range of reaction conditions but can be selectively removed using fluoride (B91410) ion sources, such as tetrabutylammonium (B224687) fluoride (TBAF).

Orthogonal Protecting Group Strategies in Practice

A successful synthesis of this compound or its stereoisomers would likely employ an orthogonal combination of the protecting groups mentioned above. For example, a synthetic intermediate could have the amino group protected as a Cbz group and the diol protected as an isopropylidene acetal. This would allow for the selective deprotection of the diol under acidic conditions to perform reactions on the hydroxyl groups, while the Cbz group on the amine remains intact. Subsequently, the Cbz group could be removed by hydrogenation to liberate the amine for further functionalization.

In a different strategy, the amino group could be protected with a Boc group, and the hydroxyl groups with silyl ethers. The silyl ethers could be removed with fluoride ions, leaving the Boc-protected amine untouched. The Boc group could then be removed with acid in a later step.

The following interactive data table summarizes the key characteristics of commonly used protecting groups in the synthesis of aminocyclohexanediols.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Stability |

|---|---|---|---|---|---|

| Amino | tert-Butoxycarbonyl | Boc | (Boc)₂O, Base | Acid (e.g., TFA) | Stable to base, hydrogenation, nucleophiles |

| Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, Base | Catalytic Hydrogenation (H₂, Pd/C), Strong Acid | Stable to mild acid and base | |

| Trichloroacetamide | - | Trichloroacetyl chloride, Base | Basic hydrolysis | Robust | |

| 1,2-Diol | Isopropylidene Acetal | - | Acetone or 2,2-Dimethoxypropane, Acid Catalyst | Aqueous Acid | Stable to base, nucleophiles, hydrogenation |

| tert-Butyldimethylsilyl Ether | TBDMS | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acid | Stable to base and mild acid |

Stereochemistry, Conformational Analysis, and Chirality of 1s,2r,3s 3 Aminocyclohexane 1,2 Diol Systems

Elucidation of Absolute and Relative Stereochemistry in Aminocyclohexane-1,2-diol Derivatives

The determination of both the absolute and relative stereochemistry of aminocyclohexane-1,2-diol derivatives is crucial for understanding their structure-activity relationships. The synthesis of two isomeric 3-amino-1,2-cyclohexanediols has been described, with their stereochemistry being elaborated. cdnsciencepub.com These isomers were prepared from stereoisomeric 1-alkoxy-2,3-epoxycyclohexanes. cdnsciencepub.com The opening of the epoxide ring by ammonia typically results in trans-oriented products. cdnsciencepub.com

The relative stereochemistry of the amino and hydroxyl groups can be inferred from the reaction mechanisms and confirmed using analytical techniques. For instance, the oxidation of the diol moiety with periodate can help to establish the 1,2-diol relationship. cdnsciencepub.com Furthermore, the ionophoretic migration of derivatives in a borate buffer can provide insights into the cis or trans relationship of the hydroxyl groups, as cis-1,2-diols are known to form chelated complexes with borate. cdnsciencepub.com

The absolute configuration of chiral centers is designated using the Cahn-Ingold-Prelog (CIP) priority rules, leading to the (1S,2R,3S) designation for this specific stereoisomer.

Conformational Preferences of the Cyclohexane (B81311) Ring System

The cyclohexane ring is not planar and exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents on the ring can occupy either axial or equatorial positions, and the relative stability of these conformations is a key aspect of its stereochemistry.

The cyclohexane ring undergoes a rapid "ring flip" or chair-chair interconversion, where axial substituents become equatorial and vice versa. The equilibrium between the two chair conformations is determined by the steric and electronic effects of the substituents.

For substituted cyclohexanes, the conformer with the bulky groups in the more spacious equatorial positions is generally favored to minimize 1,3-diaxial interactions. In the case of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol, the preferred chair conformation would seek to place the amino and hydroxyl groups in equatorial positions to reduce steric hindrance. However, other factors, such as hydrogen bonding, can significantly influence this equilibrium.

| Substituent | Position 1 | Position 2 | Position 3 |

| Hydroxyl | S | R | - |

| Amino | - | - | S |

Table 1: Stereochemical Configuration of this compound

Intramolecular hydrogen bonds (IMHBs) play a significant role in determining the conformational preferences of molecules. nih.gov They can stabilize conformations that might otherwise be sterically disfavored. nih.gov In aminocyclohexane-1,2-diol systems, hydrogen bonds can form between the amino group and the hydroxyl groups, or between the two hydroxyl groups.

The formation of an intramolecular hydrogen bond requires the donor and acceptor groups to be in close proximity. This can favor a conformation where the interacting groups are in axial positions, despite the potential for increased steric strain. For example, a hydrogen bond between an axial amino group and an adjacent equatorial hydroxyl group, or between two adjacent axial and equatorial hydroxyl groups, could stabilize a particular chair conformation. The strength of these hydrogen bonds is influenced by the solvent environment; polar solvents can form intermolecular hydrogen bonds with the solute, competing with and potentially disrupting intramolecular hydrogen bonds. unito.it

| Interacting Groups | Possible Conformation |

| Amino and Hydroxyl | Axial-Equatorial |

| Hydroxyl and Hydroxyl | Axial-Equatorial |

Table 2: Potential Intramolecular Hydrogen Bonding in 3-Aminocyclohexane-1,2-diol (B1206359)

Diastereomeric and Enantiomeric Relationships within the Aminocyclohexane-1,2-diol Class

Due to the presence of three chiral centers, 3-aminocyclohexane-1,2-diol can exist as multiple stereoisomers. These isomers can be related as either enantiomers or diastereomers.

Enantiomers are non-superimposable mirror images of each other. For this compound, its enantiomer would be (1R,2S,3R)-3-Aminocyclohexane-1,2-diol. Enantiomers have identical physical properties (e.g., melting point, boiling point, solubility) except for their interaction with plane-polarized light (they rotate it in opposite directions).

Diastereomers are stereoisomers that are not mirror images of each other. Any other stereoisomer of 3-aminocyclohexane-1,2-diol, such as (1R,2R,3S)-3-Aminocyclohexane-1,2-diol, would be a diastereomer of this compound. Diastereomers have different physical and chemical properties.

The separation of these stereoisomers can be a significant challenge in synthetic chemistry, often requiring chiral chromatography or resolution techniques.

Dynamic Stereochemistry and Rotational Barriers in Derivatives

The substituents on the cyclohexane ring are not static and can undergo rotation around their single bonds. The energy required to overcome the barrier to this rotation is known as the rotational barrier. In derivatives of this compound, the rotation of the amino and hydroxyl groups can be influenced by steric hindrance and intramolecular interactions.

Design and Synthesis of Derivatives and Analogues of 1s,2r,3s 3 Aminocyclohexane 1,2 Diol

Structural Modification at the Amino and Hydroxyl Functionalities

The presence of amino and hydroxyl groups on the cyclohexane (B81311) ring of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol offers multiple avenues for structural modification to modulate its physicochemical properties and biological activity. Researchers have explored various synthetic strategies to selectively modify these functional groups, leading to a diverse library of derivatives.

For example, the synthesis of various aminocyclitols often involves the use of protecting groups to control the reactivity of the functional groups. These methodologies, while not specific to this compound in the available literature, are fundamental to the derivatization of such compounds. The development of modern regio- and stereoselective synthetic methods is crucial for creating a wide variety of stereochemically defined aminocyclitol analogues. This allows for in-depth studies of structure-activity relationships.

The strategic modification of these functionalities is a cornerstone of medicinal chemistry, aiming to enhance properties such as target affinity, selectivity, and pharmacokinetic profiles. While direct examples for this compound are not extensively detailed in the provided search results, the general principles of aminocyclitol chemistry underscore the potential for such modifications.

Synthesis of Aminocyclitol Derivatives with Varied Cyclohexane Ring Substitutions

Expanding the chemical space of aminocyclitol derivatives beyond modifications at the existing functional groups involves introducing new substituents onto the cyclohexane ring. This approach allows for a more comprehensive exploration of the structure-activity relationship by altering the steric and electronic properties of the scaffold.

The synthesis of such derivatives can be achieved through various organic reactions. For instance, starting from a suitable cyclohexene (B86901) precursor, functional groups can be introduced onto the ring through reactions like epoxidation followed by ring-opening, or dihydroxylation. The stereochemistry of these newly introduced substituents is a critical aspect of the synthesis, often controlled by the choice of reagents and reaction conditions.

While specific examples detailing the synthesis of derivatives of this compound with varied cyclohexane ring substitutions are not prominent in the provided search results, the synthesis of aminocyclitols with five- and six-membered rings has been widely reported. nih.govbeilstein-archives.org These synthetic strategies often involve the stereospecific introduction of amino and hydroxyl groups onto a pre-existing carbocyclic framework. For instance, the synthesis of aminocyclooctanetriol derivatives has been achieved from cis,cis-1,3-cyclooctadiene, showcasing a methodology that could be adapted for cyclohexane systems. nih.govbeilstein-archives.org

Theoretical and Computational Chemistry Studies on 1s,2r,3s 3 Aminocyclohexane 1,2 Diol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of molecules like (1S,2R,3S)-3-Aminocyclohexane-1,2-diol. By solving approximations of the Schrödinger equation, these methods can determine a wide range of molecular properties.

Detailed research findings from DFT studies on related aminocyclohexanol and diaminocyclohexane systems reveal how such calculations would be approached for the target molecule. Typically, geometry optimization is the first step, performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to find the lowest energy conformation of the molecule. From this optimized structure, a variety of electronic properties can be calculated. nih.govresearchgate.netrsc.org

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular interest as they provide insights into the molecule's reactivity. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. nih.gov For a molecule with both amino and hydroxyl groups, the HOMO is likely to be localized on the nitrogen atom of the amino group, indicating its nucleophilic character.

Furthermore, QM calculations can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution on the molecule's surface. These maps can identify electron-rich regions (typically around the oxygen and nitrogen atoms), which are susceptible to electrophilic attack, and electron-poor regions (around the hydrogen atoms of the amino and hydroxyl groups), which are prone to nucleophilic attack. This information is crucial for predicting how the molecule will interact with other reagents.

Global reactivity descriptors, derived from the HOMO and LUMO energies, can also be calculated to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for comparing the reactivity of different aminocyclitols.

Table 1: Representative Quantum Mechanical Methods and Their Applications

| Method | Typical Functional/Basis Set | Predicted Properties | Relevance to this compound |

|---|---|---|---|

| Density Functional Theory (DFT) | B3LYP/6-311++G(d,p) | Optimized geometry, HOMO-LUMO energies, MEP maps, reactivity descriptors | Predicting sites of nucleophilic and electrophilic attack, understanding kinetic and thermodynamic stability. |

| Møller-Plesset perturbation theory (MP2) | aug-cc-pVDZ | More accurate energy calculations, conformational energies | Refining the relative energies of different conformers. rsc.org |

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

The cyclohexane (B81311) ring is known for its conformational flexibility, primarily adopting chair and boat conformations. For a substituted cyclohexane like this compound, the orientation of the amino and hydroxyl groups (axial vs. equatorial) significantly influences the molecule's stability and properties. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools for exploring this conformational landscape.

MM methods employ classical force fields (e.g., MM2, AMBER) to calculate the potential energy of a molecule as a function of its atomic coordinates. researchgate.net These methods are computationally less expensive than QM calculations, making them suitable for exploring the large number of possible conformations of a flexible molecule. A systematic conformational search using MM can identify the lowest energy chair conformations. For this compound, the stability of different conformers will be governed by a balance of steric hindrance (1,3-diaxial interactions) and intramolecular hydrogen bonding between the amino and hydroxyl groups. sapub.orgsapub.org

MD simulations provide a dynamic picture of the molecule's behavior over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational space and identify the most probable conformations and the transitions between them. nih.gov An MD simulation of this compound in a solvent like water would reveal the influence of the solvent on the conformational equilibrium and the dynamics of intramolecular and intermolecular hydrogen bonds.

Table 2: Conformational Analysis Techniques

| Technique | Principle | Information Gained | Application to this compound |

|---|---|---|---|

| Molecular Mechanics (MM) | Uses classical force fields to calculate steric energy. | Identifies stable conformers and their relative energies. | Determining the preferred chair conformation and the orientation of substituents. |

Prediction of Stereoselectivity in Chemical Transformations

Computational chemistry is increasingly used to predict the stereochemical outcome of chemical reactions. For reactions involving this compound, either as a reactant or as a chiral catalyst, computational methods can provide valuable insights into the factors that control stereoselectivity.

One common approach is to use QM methods to model the transition states of the competing reaction pathways that lead to different stereoisomers. By calculating the activation energies of these transition states, it is possible to predict which stereoisomer will be formed preferentially. elsevierpure.com For example, if this compound were used as a chiral ligand in a metal-catalyzed reaction, DFT calculations could be used to model the structure of the catalyst-substrate complex and the subsequent transition states to understand the origin of the observed enantioselectivity.

Recent advances in machine learning have also been applied to the prediction of stereoselectivity. nih.gov These models are trained on large datasets of reactions with known stereochemical outcomes and can learn to predict the stereoselectivity of new reactions based on the structures of the reactants, catalysts, and solvents. While requiring significant amounts of data for training, these methods can be very powerful for high-throughput screening of reaction conditions.

In the context of synthesizing aminocyclitols, computational studies have been used to understand the stereoselectivity of key steps, such as reductive amination. nih.gov By modeling the approach of the reagents and the energies of the intermediate structures, the preferred stereochemical pathway can be elucidated.

Computational Approaches to Study Intermolecular Interactions of Aminocyclitols

The amino and hydroxyl groups of aminocyclitols are capable of forming strong intermolecular hydrogen bonds. These interactions are crucial for understanding the molecule's physical properties, its behavior in solution, and its interactions with biological targets. Computational methods provide a detailed picture of these non-covalent interactions.

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing the electron density to characterize intermolecular interactions. nih.gov By identifying bond critical points between atoms, QTAIM can provide quantitative information about the strength and nature of hydrogen bonds. This method could be used to analyze the hydrogen bonding network in a crystal structure of this compound or to study its interactions with a receptor active site.

Natural Bond Orbital (NBO) analysis is another technique used to study intermolecular interactions. NBO analysis can identify the donor-acceptor interactions that constitute a hydrogen bond and quantify their strength. nih.gov This can be particularly useful for understanding the nature of intramolecular versus intermolecular hydrogen bonding in aminocyclitols.

These computational approaches have been successfully applied to study hydrogen bonding in a variety of systems and would be directly applicable to understanding the rich intermolecular chemistry of this compound. doi.orgsemanticscholar.orgresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Aminocyclohexanol |

| Diaminocyclohexane |

Mechanistic Research on Biological Interactions of 1s,2r,3s 3 Aminocyclohexane 1,2 Diol Analogues

Exploration of Enzyme Inhibition Mechanisms (e.g., Glycosidase Inhibition, Kinase Inhibition)

Analogues of (1S,2R,3S)-3-aminocyclohexane-1,2-diol are most prominently recognized for their ability to inhibit glycosidases, a class of enzymes responsible for the hydrolysis of glycosidic bonds in carbohydrates. The primary mechanism underlying this inhibition is competitive inhibition, where the aminocyclitol analogue mimics the structure of the natural carbohydrate substrate.

Glycosidase Inhibition: The inhibitory power of these analogues stems from their ability to mimic the pyranose ring of monosaccharides. The endocyclic nitrogen atom, when protonated at physiological pH, can mimic the charge and shape of the oxocarbenium ion-like transition state that occurs during enzymatic glycoside cleavage. This strong, ionic interaction with negatively charged carboxylate residues (typically aspartate or glutamate) in the enzyme's active site leads to potent and reversible inhibition. By occupying the active site, the inhibitor prevents the natural substrate from binding and being processed.

Studies on related aminocyclopentitol analogues have demonstrated that the stereochemistry of the hydroxyl and amino groups is critical for potent inhibition, as a precise stereochemical match with the target enzyme's substrate is required. nih.gov For example, aminocyclitols designed to mimic β-D-glucose have shown selective inhibition of β-glucosidases. semanticscholar.org The mechanism is competitive, meaning the inhibitor vies with the substrate for the same binding site, and its effectiveness is often quantified by the inhibition constant (Kᵢ).

| Analogue Type | Target Enzyme | Inhibition Constant (Kᵢ) | Inhibition Type |

| N-benzyl-β-D-galacto aminocyclopentitol | β-Galactosidase | 0.0007 µM researchgate.net | Competitive |

| l-ido 1-aminocycloheptane-tetrol | α-D-Glucosidase | Micromolar range researchgate.net | Competitive |

| 6-Deoxy-DIM (iminosugar) | α-Mannosidase II | 0.19 µM beilstein-journals.org | Competitive |

| N-benzyl-α-D-galacto aminocyclopentitol | α-Galactosidase | Potent Inhibition nih.gov | Not specified |

This table presents data for various aminocyclitol analogues, illustrating their potent inhibitory activity against different glycosidases.

Kinase Inhibition: While less explored for this specific class of compounds, the aminocyclohexanediol scaffold could potentially be adapted to target protein kinases. Kinase inhibitors typically function by competing with ATP for its binding site on the enzyme. nih.gov These inhibitors are broadly classified based on their binding mode. mdpi.com

Type I inhibitors bind to the active conformation of the kinase in the ATP pocket.

Type II inhibitors bind to an inactive conformation, often extending into an adjacent allosteric site. nih.govnih.gov

Allosteric inhibitors (Type III and IV) bind to sites remote from the ATP pocket, inducing conformational changes that inactivate the enzyme. mdpi.com

For an aminocyclohexanediol analogue to function as a kinase inhibitor, its structure would need to be modified to present functionalities capable of forming key interactions (e.g., hydrogen bonds with the kinase hinge region) within the ATP-binding cleft.

Ligand-Target Recognition and Binding Mechanisms at the Molecular Level

The efficacy of this compound analogues as enzyme inhibitors is fundamentally governed by the principles of molecular recognition. Computational methods, such as molecular docking, are crucial tools for elucidating the specific interactions between the ligand (inhibitor) and its protein target at an atomic level. researchgate.netnih.gov

Molecular docking simulations predict the preferred orientation of a ligand within a target's binding site and estimate the strength of the interaction. researchgate.net For aminocyclitol-based glycosidase inhibitors, these studies reveal that binding is primarily driven by a network of hydrogen bonds and electrostatic interactions. The hydroxyl groups of the inhibitor form hydrogen bonds with polar amino acid residues in the active site, mirroring the interactions of the natural sugar substrate. rsc.org

The key interaction, however, involves the protonated amine. This positively charged group typically forms a strong salt bridge with the catalytic nucleophile (e.g., Asp or Glu) of the glycosidase. This interaction is critical for stabilizing the enzyme-inhibitor complex and is a major contributor to the high binding affinity. Furthermore, hydrophobic interactions can occur if the aminocyclitol scaffold is functionalized with nonpolar groups, such as a benzyl (B1604629) group on the nitrogen atom, which can interact with hydrophobic pockets within or near the active site. rsc.orgnih.gov

Key Molecular Interactions:

Hydrogen Bonding: The multiple hydroxyl groups on the cyclohexane (B81311) ring act as both hydrogen bond donors and acceptors, interacting with polar residues like Asp, Glu, Asn, and Gln.

Electrostatic Interactions: The protonated amine forms a strong ionic bond with negatively charged catalytic residues.

Hydrophobic Interactions: Substituents on the amino group or the ring can engage with nonpolar regions of the binding site, enhancing affinity and selectivity.

These interactions collectively allow the inhibitor to fit snugly into the active site, effectively blocking access to the natural substrate and preventing catalysis.

Role as Bioactive Scaffolds in Mimicking Natural Products

The term "scaffold" can refer to large polymeric structures used in tissue engineering nih.govnih.govmdpi.com, but in the context of medicinal chemistry, it refers to a core molecular framework upon which therapeutic agents are built. The aminocyclohexanediol structure serves as an excellent bioactive scaffold precisely because it is a carbocyclic analogue of a monosaccharide, allowing it to function as a natural product mimic. nih.govsemanticscholar.org

Natural products, particularly carbohydrates and their derivatives, are involved in a vast array of biological processes. By using the aminocyclohexanediol core, chemists can design molecules that mimic these natural sugars and consequently interrupt or modulate the pathways they participate in. The primary advantage of this scaffold is its conformational rigidity and defined stereochemistry compared to the natural sugars. This pre-organized structure can lead to higher binding affinities by reducing the entropic penalty upon binding to a target protein.

The aminocyclohexanediol scaffold provides a robust platform for generating diverse libraries of compounds. By systematically modifying the following, its biological activity can be fine-tuned:

Stereochemistry: The spatial arrangement of the amino and hydroxyl groups can be altered to mimic different sugars (e.g., glucose, mannose, galactose), thereby targeting different classes of glycosidases. nih.gov

Substitution: Functional groups can be added to the amino group or the cyclohexane ring. These modifications can enhance potency, improve selectivity, or alter physicochemical properties. researchgate.net

This approach leverages the structural motifs of natural products to create potent and selective modulators of enzyme activity, making the aminocyclohexanediol framework a privileged scaffold in the design of glycosidase inhibitors.

Investigation of Structure-Activity Relationships (SAR) based on Mechanistic Studies

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of bioactive compounds. For analogues of this compound, SAR investigations have provided clear insights into the structural features required for effective enzyme inhibition. These studies systematically alter the molecule's structure and measure the corresponding effect on its biological activity, often expressed as an IC₅₀ or Kᵢ value.

Key SAR findings for aminocyclitol-based glycosidase inhibitors include:

Stereochemistry is Paramount: The inhibitory activity is highly dependent on the stereochemical configuration of the hydroxyl and amino groups. A close match to the stereochemistry of the natural substrate of the target enzyme is necessary for potent inhibition. nih.gov Inversion of even a single stereocenter can dramatically reduce or abolish activity.

The Role of the Amino Group: The presence and position of the amino group are critical. Its ability to become protonated and mimic the transition state charge is a cornerstone of the inhibition mechanism.

N-Substitution Effects: Modifying the amino group with substituents can significantly impact potency. For instance, the addition of a benzyl group to the nitrogen (N-benzylation) has been shown to dramatically increase the inhibitory potency of aminocyclopentitol analogues against certain glycosidases. nih.govresearchgate.net This enhancement is often attributed to additional hydrophobic interactions within the enzyme's active site.

| Compound/Analogue | Modification | Target Enzyme | Activity (IC₅₀ / Kᵢ) | SAR Implication |

| Parent Aminocyclopentitol | Primary Amine | β-Galactosidase | Weaker Inhibition | The unsubstituted amine is a good starting point but can be improved. |

| N-Benzyl Derivative | N-benzylation | β-Galactosidase | Kᵢ = 0.0007 µM researchgate.net | N-benzylation dramatically increases potency, likely via hydrophobic interactions. |

| N-Acetyl Derivative | N-acetylation | β-Glucosidase | Reduced Inhibition semanticscholar.org | Neutralizing the amine's positive charge via acetylation significantly weakens binding. |

| Epimeric Analogue | Inversion of Stereocenter | β-Glucosidase | Reduced Inhibition semanticscholar.org | A precise stereochemical match to the natural substrate is crucial for activity. |

This table summarizes key structure-activity relationships for aminocyclitol inhibitors, demonstrating the impact of specific structural modifications on inhibitory potency.

These mechanistic SAR studies provide a rational basis for the design of new, more effective enzyme inhibitors. By understanding which structural features are responsible for binding and inhibition, researchers can iteratively modify the aminocyclohexanediol scaffold to develop compounds with improved therapeutic potential.

Advanced Spectroscopic and Structural Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the solution-state structure and conformational dynamics of (1S,2R,3S)-3-Aminocyclohexane-1,2-diol. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the molecule's structural framework.

¹H NMR Spectroscopy: The proton NMR spectrum is crucial for determining the relative stereochemistry of the substituents on the cyclohexane (B81311) ring. The chemical shifts (δ) and, more importantly, the scalar coupling constants (J-values) between adjacent protons provide detailed stereochemical and conformational information. In a cyclohexane system, the molecule is expected to exist predominantly in a chair conformation. The coupling constant between two vicinal protons (³JHH) is highly dependent on the dihedral angle between them, as described by the Karplus equation.

For this compound, the substituents at C1, C2, and C3 have a trans-trans relationship. This arrangement forces the cyclohexane ring into a specific chair conformation to minimize steric strain. The most stable conformation would place the maximum number of substituents in equatorial positions. Analysis of the ³JHH coupling constants for the protons attached to C1, C2, and C3 would reveal their axial or equatorial orientation, thereby confirming the relative stereochemistry. For example, a large coupling constant (typically 8-13 Hz) indicates an axial-axial relationship between two protons, while smaller values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial interactions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For the C₆ skeleton of this compound, six distinct signals are expected, confirming the asymmetry of the structure. The chemical shifts of the carbons bearing the hydroxyl groups (C1, C2) and the amino group (C3) would appear in the characteristic range of approximately 65-85 ppm and 45-60 ppm, respectively, with the remaining aliphatic carbons appearing further upfield.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks, allowing for the assignment of protons on adjacent carbon atoms. It is instrumental in tracing the connectivity of the entire cyclohexane ring proton system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached, enabling unambiguous assignment of both ¹H and ¹³C resonances.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing critical information for confirming stereochemistry and conformation. For instance, NOEs between protons in a 1,3-diaxial relationship would provide strong evidence for their relative spatial arrangement.

Dynamic and Variable-Temperature NMR (DNMR, VT NMR): These techniques are employed to study conformational dynamics, such as the rate of chair-chair interconversion. By recording NMR spectra at different temperatures, it is possible to observe changes in signal shape or the coalescence of signals corresponding to different conformers. This allows for the determination of the energy barrier to ring flipping and the relative populations of different conformers at equilibrium.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key ¹H-¹H Couplings (Hz) |

|---|---|---|---|

| H-1 | ~3.4 - 3.6 | ~72 - 76 | ³J(H1,H2), ³J(H1,H6) |

| H-2 | ~3.2 - 3.4 | ~74 - 78 | ³J(H2,H1), ³J(H2,H3) |

| H-3 | ~2.8 - 3.1 | ~50 - 55 | ³J(H3,H2), ³J(H3,H4) |

| H-4, H-5, H-6 | ~1.2 - 2.0 | ~20 - 35 | Multiple |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state. For this compound, a successful single-crystal X-ray diffraction experiment would yield a precise molecular model with atomic-level resolution.

This technique would definitively confirm:

Absolute Configuration: By using anomalous dispersion, the absolute stereochemistry at the chiral centers (C1, C2, and C3) can be determined, confirming the (1S, 2R, 3S) assignment.

Conformation: The analysis reveals the exact conformation of the cyclohexane ring in the crystal lattice, which is expected to be a chair. It would also show the precise orientation (axial or equatorial) of the amino and two hydroxyl substituents.

Bond Parameters: Precise measurements of all bond lengths, bond angles, and torsion angles are obtained, providing a detailed geometric description of the molecule.

Intermolecular Interactions: The crystal packing is elucidated, revealing the network of intermolecular forces that stabilize the crystal lattice. For this molecule, an extensive network of hydrogen bonds involving the amino (-NH₂) and hydroxyl (-OH) groups as both donors and acceptors is expected to be the dominant intermolecular interaction, dictating the supramolecular architecture.

Studies on related aminocyclohexane derivatives have shown that the cyclohexane ring typically adopts a chair conformation with the substituents arranged to minimize steric hindrance.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. chemicalbook.com These methods are exceptionally powerful for determining the absolute configuration of molecules in solution. chemicalbook.com

Electronic Circular Dichroism (ECD) is a key technique used for this purpose. The process involves:

Experimental Measurement: The experimental ECD spectrum of a pure sample of this compound is recorded. This spectrum shows positive or negative peaks (Cotton effects) at specific wavelengths corresponding to electronic transitions.

Computational Prediction: Quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT), are performed. The calculations predict the theoretical ECD spectrum for a single enantiomer, for instance, the (1S,2R,3S) structure. This involves first finding the low-energy conformers of the molecule and then calculating the Boltzmann-weighted average spectrum.

Comparison: The experimental spectrum is compared to the computationally predicted spectrum. A close match between the signs and positions of the Cotton effects in the experimental and calculated spectra provides strong evidence for the assignment of the absolute configuration.

This non-destructive method is complementary to X-ray crystallography and is particularly valuable when suitable single crystals for diffraction cannot be obtained.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a compound with extremely high accuracy. Instruments such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure the mass-to-charge ratio (m/z) of an ion to within a few parts per million (ppm).

For this compound, the molecular formula is C₆H₁₃NO₂. HRMS analysis would be used to measure the exact mass of the protonated molecule, [M+H]⁺. The theoretical exact mass is calculated based on the masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). An experimental measurement of the mass that matches the theoretical value to within a very small error margin (e.g., < 5 ppm) provides unambiguous confirmation of the molecular formula, distinguishing it from any other formula that might have the same nominal mass.

| Species | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| Neutral Molecule [M] | C₆H₁₃NO₂ | 131.09463 |

| Protonated Molecule [M+H]⁺ | C₆H₁₄NO₂⁺ | 132.10245 |

Emerging Research Directions and Future Perspectives in 1s,2r,3s 3 Aminocyclohexane 1,2 Diol Chemistry

Application of Aminocyclitols in Asymmetric Organocatalysis

Asymmetric organocatalysis, which utilizes small, chiral organic molecules to catalyze stereoselective reactions, has become a cornerstone of modern organic synthesis. mdpi.com Chiral scaffolds derived from natural products or synthetic sources are frequently employed to create catalysts that can induce high levels of enantioselectivity. researchgate.net Derivatives of chiral diamines and amino alcohols, such as those based on the trans-1,2-diaminocyclohexane (DACH) scaffold, have proven to be particularly effective in a wide range of transformations. researchgate.net

The (1S,2R,3S)-3-Aminocyclohexane-1,2-diol scaffold is a promising candidate for the development of novel organocatalysts. Its rigid cyclohexane (B81311) backbone pre-organizes the amino and hydroxyl functional groups into a specific three-dimensional arrangement. These groups can be readily functionalized to create bifunctional catalysts capable of activating substrates through hydrogen bonding, iminium/enamine formation, or Brønsted acid/base catalysis.

Future research is anticipated to focus on synthesizing libraries of catalysts derived from this aminocyclitol core. For instance, the primary amine can be converted into thiourea, squaramide, or sulfonamide moieties, which are well-established hydrogen-bond donors for activating electrophiles. The diol functionality can be used as an anchoring point or be modified to fine-tune the steric and electronic properties of the catalyst. These novel catalysts could be applied to a variety of asymmetric reactions, including aldol (B89426) additions, Michael additions, and Diels-Alder reactions, offering new pathways to enantiomerically pure molecules of pharmaceutical interest. mdpi.com

| Potential Catalyst Derivative | Target Asymmetric Reaction | Proposed Activation Mode |

| (1R,2S,3S)-N-(3,5-bis(trifluoromethyl)phenyl)-N'-(cyclohexane-1,2-diol-3-yl)thiourea | Michael Addition | Bifunctional activation via hydrogen bonding to the electrophile and Brønsted base activation of the nucleophile. |

| (1S,2R,3S)-3-(pyrrolidin-2-yl)cyclohexane-1,2-diol | Aldol Reaction | Enamine formation with a ketone/aldehyde donor, followed by stereoselective attack on an aldehyde acceptor. |

| (1S,2R,3S)-3-aminocyclohexane-1,2-diyl hydrogen phosphate (B84403) (Chiral Brønsted Acid) | Aza-Friedel-Crafts Reaction | Protonation of an imine to generate a chiral ion pair, directing the nucleophilic attack of an arene. |

Integration into Supramolecular Chemistry and Materials Science

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. mdpi.com Molecules containing multiple hydrogen-bond donors and acceptors are excellent building blocks for creating ordered supramolecular assemblies. Aminocyclitols, particularly aminoglycoside antibiotics, are known for their ability to self-assemble due to the high density of amino and hydroxyl groups. mdpi.com

This compound possesses three key functional groups (one -NH2, two -OH) capable of forming strong and directional hydrogen bonds. This positions the molecule as a versatile synthon for crystal engineering and the design of functional soft materials. Future research could explore the self-assembly of this aminocyclitol and its derivatives into higher-order structures. It is conceivable that under specific conditions (e.g., solvent, pH, temperature), these molecules could form:

Organogels or Hydrogels: A three-dimensional network formed through intermolecular hydrogen bonding that can immobilize solvent molecules.

Liquid Crystals: Phases of matter with properties intermediate between those of a conventional liquid and a solid crystal, where molecules exhibit some degree of orientational order.

Porous Crystalline Frameworks: Metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) where the aminocyclitol acts as the chiral organic linker, potentially useful for enantioselective separations or catalysis.

The defined stereochemistry of the molecule would impart chirality to the resulting supramolecular structures, a highly desirable feature for applications in chiral recognition and sensing.

| Potential Supramolecular Assembly | Key Intermolecular Forces | Potential Application |

| Chiral Hydrogel | Hydrogen Bonding (O-H···O, N-H···O, O-H···N) | Controlled release of chiral drugs, cell culture scaffolds. |

| Thermotropic Liquid Crystal | Hydrogen Bonding, van der Waals forces | Chiral optical switches, sensors. |

| Metal-Organic Framework (MOF) Linker | Coordination bonds (with metal ions), Hydrogen Bonding | Enantioselective gas chromatography, asymmetric catalysis. |

Development of Novel Chemical Probes and Tools for Biochemical Studies

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with a specific protein or biomolecule. pitt.eduyoutube.com The structural similarity of aminocyclitols to carbohydrates makes them excellent scaffolds for designing inhibitors and probes for carbohydrate-processing enzymes, such as glycosidases and glycosyltransferases. nih.govnih.gov These enzymes are involved in numerous physiological and pathological processes, making them important therapeutic targets.

The this compound scaffold can serve as a molecular core for the synthesis of novel chemical probes. By strategically attaching reporter groups (e.g., fluorophores, biotin) or reactive functionalities (e.g., photo-crosslinkers, electrophilic traps), researchers can create tools to investigate enzyme function, localization, and activity directly in complex biological environments. nih.govnih.gov

Future work in this area could involve the design and synthesis of:

Activity-Based Probes (ABPs): These probes contain a reactive "warhead" that forms a covalent bond with an active site residue of the target enzyme, allowing for visualization and identification of active enzymes. rsc.org

Fluorescently Labeled Inhibitors: By attaching a fluorophore, the binding of the aminocyclitol derivative to its target protein can be monitored using techniques like fluorescence microscopy or flow cytometry.

Affinity-Based Probes: Immobilizing the aminocyclitol scaffold on a solid support could enable the purification of binding partners from cell lysates, helping to identify new biological targets.

| Probe Type | Functional Components | Potential Biological Target | Research Application |

| Activity-Based Probe | Aminocyclitol core + Epoxide/Aziridine warhead + Alkyne tag | Retaining β-Glucosidases | Profiling enzyme activity in disease models. york.ac.uk |

| Fluorescent Probe | Aminocyclitol core + Linker + Fluorophore (e.g., FITC, Rhodamine) | Mannosidases | Visualizing enzyme localization in cells. |

| Affinity Probe | Aminocyclitol core + Linker + Biotin tag | Glycogen phosphorylase | Identifying and isolating carbohydrate-binding proteins. |

Interdisciplinary Research at the Interface of Organic Chemistry, Biology, and Computational Science

The advancement of modern chemical research increasingly relies on the integration of multiple disciplines. frontiersin.orgnih.gov The exploration of this compound's potential is an ideal arena for a synergistic approach combining synthetic organic chemistry, molecular biology, and computational modeling. researchgate.net While organic chemists can synthesize derivatives for catalysis or biological probing, computational chemistry can guide these efforts by predicting the most promising structures, thus saving significant time and resources. frontiersin.org

Future research programs could adopt a workflow where:

Computational Design: Molecular docking and molecular dynamics (MD) simulations are used to predict the binding affinity of virtual libraries of aminocyclitol derivatives against the active sites of target enzymes (e.g., glycosidases). Similarly, quantum mechanics calculations can help predict the transition states and enantioselectivities of proposed organocatalytic reactions.

Organic Synthesis: The most promising candidates identified through computational screening are then synthesized in the lab.

Biological/Catalytic Evaluation: The synthesized compounds are tested for their biological activity (e.g., enzyme inhibition) or their efficacy as organocatalysts in test reactions.

Iterative Refinement: The experimental results are used to refine the computational models, leading to a new cycle of design, synthesis, and evaluation. This iterative process accelerates the discovery of molecules with optimized properties.

This integrated approach allows for a deeper understanding of molecular recognition principles, from catalyst-substrate interactions to ligand-receptor binding, and represents a powerful strategy for developing new functional molecules based on the this compound scaffold.

| Research Phase | Organic Chemistry | Computational Science | Biology/Biochemistry |

| Design | Propose synthetic routes to novel derivatives. | Perform molecular docking/MD simulations to predict binding or catalytic activity. | Identify relevant biological targets (e.g., enzymes, receptors). |

| Execution | Synthesize and purify target compounds. | Analyze simulation trajectories; calculate binding free energies. | Express and purify target proteins for assays. |

| Analysis | Characterize compounds (NMR, MS, etc.). | Correlate computational predictions with experimental outcomes. | Perform enzyme kinetics, cell-based assays, and structural studies (X-ray, cryo-EM). |

| Optimization | Refine synthetic strategies for improved yield and purity. | Refine computational models based on experimental feedback. | Elucidate mechanism of action and structure-activity relationships. |

Q & A

Q. What are the established synthetic routes for (1S,2R,3S)-3-Aminocyclohexane-1,2-diol, and what key reaction conditions are required?

- Methodological Answer : The compound can be synthesized via stereoselective epoxide ring-opening reactions. For example, epoxidation of cyclohexene derivatives followed by aminolysis with ammonia or protected amines under controlled pH and temperature conditions can yield the aminodiol backbone. Chiral catalysts or enzymes may be employed to ensure stereochemical fidelity . A critical step is the protection/deprotection of the amino and hydroxyl groups to prevent side reactions. Solvent-free conditions or polar aprotic solvents (e.g., DMF) are often used to enhance reaction efficiency .

Q. How can the stereochemical purity of this compound be validated experimentally?

- Methodological Answer : Chiral HPLC or capillary electrophoresis with chiral stationary phases can resolve enantiomers and quantify enantiomeric excess (e.e.). X-ray crystallography is definitive for absolute configuration determination, as demonstrated in analogous aminodiol structures . NMR spectroscopy using chiral shift reagents (e.g., Eu(hfc)₃) or advanced techniques like NOESY can confirm stereochemistry by analyzing spatial proton-proton interactions .

Q. What are the primary biological targets or pathways influenced by this compound?

- Methodological Answer : Aminodiols often interact with enzymes such as glycerol dehydrogenases or kinases , modulating substrate binding or catalytic activity. For example, cyclohexane-diol derivatives have shown activity in fragment-based kinase inhibition studies, suggesting potential as enzyme inhibitors . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to targets like HIV protease or bacterial enzymes, guiding wet-lab validation .

Advanced Research Questions

Q. What strategies address low enantiomeric excess (e.e.) in the synthesis of this compound?

Q. How do computational models predict the interaction of this compound with biological targets?

- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) analyze ligand-protein interactions, such as hydrogen bonding between the aminodiol’s hydroxyl/amino groups and catalytic residues. For example, docking studies with glycerol dehydrogenase (GldA) reveal that cis-diols form reactive conformations, while trans-isomers show steric hindrance . Free-energy perturbation (FEP) calculations can quantify binding affinity changes due to stereochemical variations .

Q. How to resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from impurities or stereochemical inconsistencies. Orthogonal validation is critical:

- HPLC-MS to confirm purity (>98%) and exclude byproducts.

- Crystallographic analysis to verify absolute configuration .

- Dose-response assays (e.g., IC₅₀ measurements) under standardized conditions to compare activity across studies. For example, conflicting kinase inhibition data may reflect differences in assay pH or co-solvents .

Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?

- Methodological Answer : Key challenges include maintaining stereochemical integrity at scale and minimizing toxic byproducts. Flow chemistry can improve reproducibility by precisely controlling reaction parameters (e.g., residence time, temperature). Green chemistry principles (e.g., using water as a solvent or immobilized enzymes) reduce waste and improve sustainability . Pilot-scale purification via simulated moving bed (SMB) chromatography enhances yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.